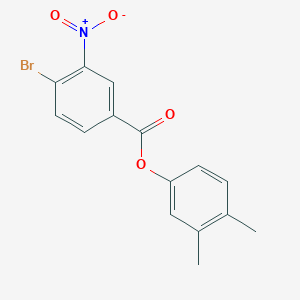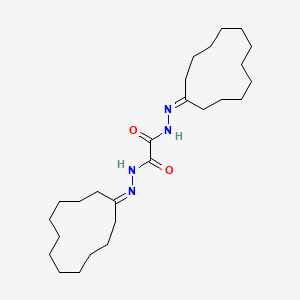![molecular formula C21H19N7O2 B10889560 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889560.png)
6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a unique combination of pyrazole, benzimidazole, and isoxazole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of ethyl hydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring.
Construction of the benzimidazole moiety: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Assembly of the isoxazole ring: This involves the cyclization of a β-keto ester with hydroxylamine hydrochloride.
Coupling reactions: The final compound is obtained by coupling the synthesized intermediates under specific conditions, often involving the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Methyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
- 6-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N~4~-(1-methyl-1H-1,3-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N7O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1-methylbenzimidazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N7O2/c1-4-28-10-9-14(25-28)16-11-13(18-12(2)26-30-20(18)22-16)19(29)24-21-23-15-7-5-6-8-17(15)27(21)3/h5-11H,4H2,1-3H3,(H,23,24,29) |
InChI Key |
PGQAFQDTVODJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-nitrophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10889479.png)
![(16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate](/img/structure/B10889482.png)


![5-(2,4-dichlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889496.png)

![3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B10889510.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
![1-Methyl-4-[(2-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10889554.png)
![{2-iodo-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10889556.png)
